Verified Intermediate Yield in the Synthesis of Olutasidenib (FT-2102)
In the published synthetic route for the FDA-approved drug Olutasidenib, 6-Cyano-3-fluoropyridin-2-yl acetate is generated as a critical intermediate from 2-cyano-5-fluoropyridine 1-oxide with a specific, reproducible yield . The yield of this step is a key differentiator for process chemists evaluating synthetic efficiency.
| Evidence Dimension | Synthetic Step Yield (Acetate Formation) |
|---|---|
| Target Compound Data | 60% yield (3.32 g from 4.28 g of 2-cyano-5-fluoropyridine 1-oxide) |
| Comparator Or Baseline | Theoretical 100% yield |
| Quantified Difference | 60% absolute yield |
| Conditions | Acetic anhydride (40 mL), reflux (150°C bath), 3 days; purification via Biotage MPLC with 0-23% EtOAc in hexanes . |
Why This Matters
This validated yield provides a benchmark for process optimization and cost-of-goods analysis, allowing procurement teams to assess the efficiency of using this intermediate versus alternative routes.
